![molecular formula C8H7BrFNO B13048687 (3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13048687.png)
(3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic synthesis. One common method includes the bromination and fluorination of a benzofuran precursor, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce dehalogenated benzofurans. Substitution reactions can result in a variety of functionalized benzofurans.
Applications De Recherche Scientifique
(3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R)-6-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- (3R)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- (3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
Uniqueness
The uniqueness of (3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H7BrFNO |
|---|---|
Poids moléculaire |
232.05 g/mol |
Nom IUPAC |
(3R)-5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2/t7-/m0/s1 |
Clé InChI |
UDMDMXVIJMFYRG-ZETCQYMHSA-N |
SMILES isomérique |
C1[C@@H](C2=CC(=C(C=C2O1)F)Br)N |
SMILES canonique |
C1C(C2=CC(=C(C=C2O1)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)

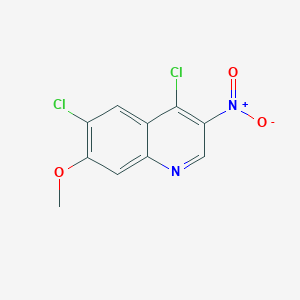
![Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate](/img/structure/B13048616.png)
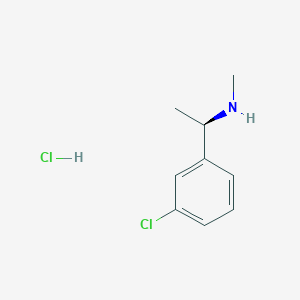
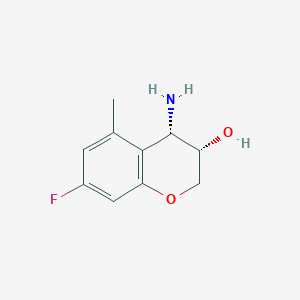

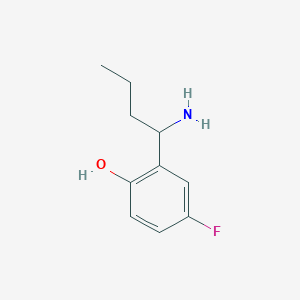
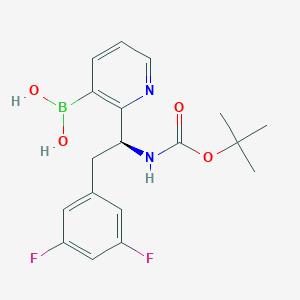
![Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B13048647.png)
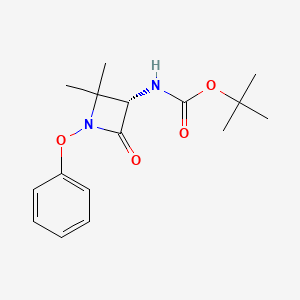
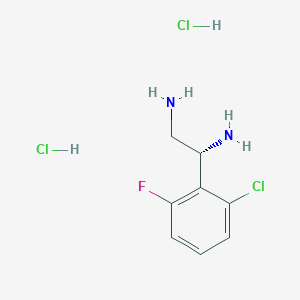
![Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hcl](/img/structure/B13048678.png)
![3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B13048685.png)
